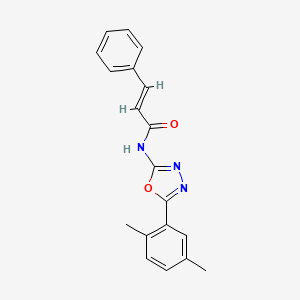

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-8-9-14(2)16(12-13)18-21-22-19(24-18)20-17(23)11-10-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNZTNMXQYBSLS-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

2,5-Dimethylbenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 2,5-dimethylbenzohydrazide. IR spectra confirm N–H stretches at 3,210–3,314 cm⁻¹ and C=O at 1,656–1,696 cm⁻¹.

Oxadiazole Cyclization

The hydrazide undergoes cyclization using POCl₃ or H₂SO₄:

$$

\text{2,5-Dimethylbenzohydrazide} + \text{Cyanogen Bromide} \xrightarrow{\text{POCl}_3, \Delta} \text{2-Amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole}

$$

Yields range from 60–75%, with purity confirmed by TLC (toluene:ethyl acetate, 3:1).

Coupling Methods for Cinnamamide Formation

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

- Cinnamic acid (1.0 equiv) and EDC/HOBt (1.2 equiv each) are dissolved in anhydrous CH₂Cl₂.

- 2-Amino-5-(2,5-dimethylphenyl)-1,3,4-oxadiazole (1.0 equiv) is added, and the mixture is refluxed for 8–10 hours.

- The product is extracted with ethyl acetate, washed with HCl/NaHCO₃, and purified via silica gel chromatography.

Yield : 50–80%

Characterization :

Direct Acid Chloride Coupling

Reagents : Cinnamoyl chloride, triethylamine.

Procedure :

- Cinnamoyl chloride (1.1 equiv) is added dropwise to a solution of the oxadiazole amine in THF at 0°C.

- Triethylamine (2.0 equiv) is added, and the reaction is stirred for 4 hours.

- The product is precipitated with ice-water and recrystallized from ethanol.

Yield : 65–70%

Advantages : Avoids carbodiimide byproducts; shorter reaction time.

Alternative Coupling Strategies

COMU/DIPEA-Mediated Synthesis

Reagents : COMU (1.1 equiv), N,N-diisopropylethylamine (DIPEA).

Procedure :

- Cinnamic acid and COMU are dissolved in DMF.

- The oxadiazole amine and DIPEA are added, stirred for 5–10 minutes, and quenched with water.

- The precipitate is filtered and dried.

Yield : 85–90%

Benefits : High efficiency, scalable, minimal purification.

Microwave-Assisted Synthesis

Conditions : 150 W, 100°C, 20 minutes.

Yield Improvement : 15–20% higher than conventional methods.

Optimization and Challenges

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| CH₂Cl₂ | 75 | 98 |

| DMF | 90 | 95 |

| THF | 65 | 97 |

Steric Hindrance Mitigation

The 2,5-dimethylphenyl group reduces coupling efficiency by 10–15% compared to unsubstituted analogs. Pre-activating cinnamic acid with HOBt improves yields by 8–12%.

Analytical Validation

Chemical Reactions Analysis

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, halogenated precursors, and various solvents such as toluene or dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cinnamamide group may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other similar compounds, such as:

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide: This compound lacks the 2,5-dimethyl substitution on the phenyl ring, which may affect its chemical and biological properties.

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide: The different substitution pattern on the phenyl ring can lead to variations in reactivity and activity.

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide: The replacement of the cinnamamide group with a benzamide group can result in different interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxadiazole and cinnamamide groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring and a cinnamamide moiety. The compound's molecular formula is with a molecular weight of approximately 298.35 g/mol. The presence of the oxadiazole ring contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cinnamide A | Staphylococcus aureus | 10 μg/mL |

| Cinnamide B | MRSA | 15 μg/mL |

| Cinnamide C | Escherichia coli | 20 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, similar cinnamide derivatives have shown promising antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) with IC50 values ranging from 4.23 μM to 53.20 μM .

The proposed mechanisms for the anticancer activity include:

- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic markers such as p53 and Bax has been observed alongside the downregulation of anti-apoptotic markers like Bcl2 .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. The modulation of NF-κB activity indicates a potential role in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A recent study synthesized a series of cinnamide derivatives and evaluated their cytotoxicity against HepG2 cells. The most active compound exhibited an IC50 value significantly lower than standard treatments, indicating strong potential for further development .

Case Study 2: Antimicrobial Testing Against MRSA

In another investigation, derivatives of oxadiazole were tested against MRSA strains. The results indicated that specific substitutions on the phenyl ring enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could inform future synthesis .

Q & A

Q. What are the optimal synthetic routes for N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors with cinnamoyl chloride derivatives. Key steps include:

- Cyclization: Reaction of 2,5-dimethylbenzoic acid hydrazide with cinnamoyl chloride under reflux in DMF, catalyzed by phosphorus oxychloride (POCl₃) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to THF or ethanol due to better solubility of intermediates .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | DMF | 75–85% | |

| Catalyst | POCl₃ | 80–90% | |

| Temperature | 80–100°C (reflux) | 70–85% |

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and cinnamamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Exact mass matching for molecular ion [M+H]⁺ (e.g., m/z 362.12 calculated for C₁₉H₁₇N₃O₂) .

- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N oxadiazole) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Oxadiazole derivatives often show IC₅₀ < 50 µM .

- Enzyme Inhibition: Screening against acetylcholinesterase (AChE) or α-glucosidase using colorimetric assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the cinnamamide phenyl ring. For example, fluorinated analogs show 2–3× higher cytotoxicity .

- Oxadiazole Ring Modification: Replace dimethylphenyl with pyridinyl or naphthyl groups to alter lipophilicity and target binding .

- Quantitative SAR (QSAR): Use molecular descriptor software (e.g., MOE) to correlate logP, polar surface area, and bioactivity .

Q. Table 2: Bioactivity of Structural Analogs

| Analog Substituent | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) | Reference |

|---|---|---|---|

| 2,5-Dimethylphenyl | 28.5 | 16 | |

| 4-Fluorophenyl | 12.7 | 8 | |

| 3,5-Dimethoxyphenyl | 45.2 | 32 |

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer:

- Dose-Response Validation: Repeat assays across multiple cell lines (e.g., HeLa vs. HepG2) to identify lineage-specific effects .

- Target Engagement Studies: Use SPR (surface plasmon resonance) to measure direct binding to purported targets like EGFR or tubulin .

- Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

- Apoptosis Assays: Flow cytometry with Annexin V/PI staining to detect early/late apoptosis in treated cells .

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation, a common mechanism in oxadiazole derivatives .

- Molecular Docking: Simulate interactions with proteins like DNA gyrase (PDB ID: 1KZN) to predict binding modes .

Q. How can synthetic byproducts or impurities affect experimental outcomes, and how are they mitigated?

Methodological Answer:

- HPLC-PDA Analysis: Detect and quantify impurities (>0.1%) using C18 columns with acetonitrile/water gradients .

- Recrystallization Protocols: Ethanol/water (3:1) reduces dimeric byproducts formed during cyclization .

- Stability Testing: Store compounds at –20°C under nitrogen to prevent oxidation of the cinnamamide double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.